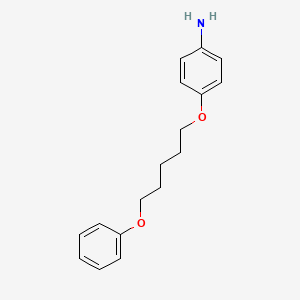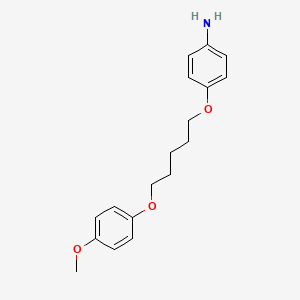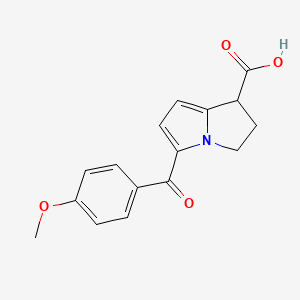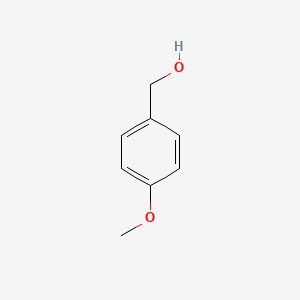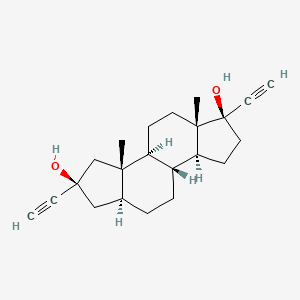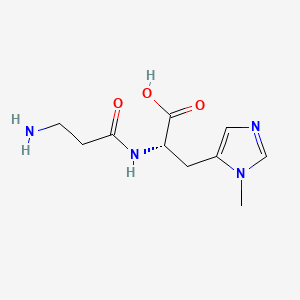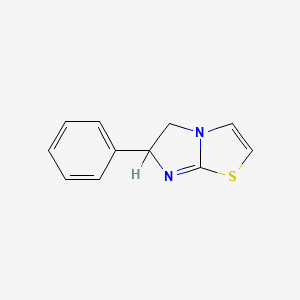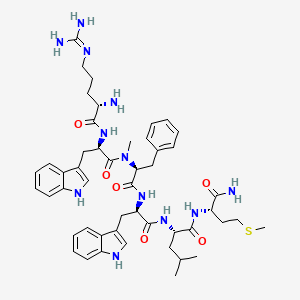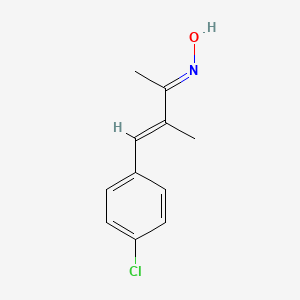
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Overview
Description
Scientific Research Applications
AP 18 has a wide range of applications in scientific research:
In Vivo
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime has been used in various in vivo studies. It has been used to study the effects of the compound on the central nervous system, as well as its ability to modulate the activity of various neurotransmitters. It has also been used to study the effects of the compound on the cardiovascular system, as well as its ability to modulate the activity of various hormones.
In Vitro
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime has been used in various in vitro studies. It has been used to study the effects of the compound on various cell types, as well as its ability to modulate the activity of various enzymes. It has also been used to study the effects of the compound on various biochemical pathways, as well as its ability to modulate the activity of various receptors.
Mechanism of Action
AP 18 exerts its effects by selectively inhibiting the TRPA1 channel. The TRPA1 channel is a calcium-permeable ion channel that is activated by various physical and chemical stimuli. AP 18 binds to the channel and prevents its activation, thereby modulating calcium influx and subsequent cellular responses . This inhibition can reduce pain and inflammation, making AP 18 a valuable compound in pain management research .
Biological Activity
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime has been shown to have a wide range of biological activities. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have neuroprotective, antioxidant, and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, neurotransmitters, and hormones. It has also been shown to have an effect on the cardiovascular system, as well as the immune system.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized using simple methods. It also has a wide range of biological activities, which makes it useful for a variety of studies. However, it also has some limitations. It has a short half-life, which can limit its usefulness in certain experiments. It also has the potential to cause adverse side effects in some animals.
Future Directions
The potential applications of 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime are vast and there are many future directions for research. One potential future direction is to explore the effects of the compound on various diseases, such as cancer, diabetes, and neurological disorders. Another potential future direction is to explore the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research could be done to explore the potential use of this compound in combination with other compounds for the prevention of various diseases. Finally, further research could be done to explore the potential use of this compound in combination with other compounds for the diagnosis of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP 18 involves several key steps. The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then subjected to an oximation reaction with hydroxylamine hydrochloride to yield AP 18 .
Industrial Production Methods
Industrial production of AP 18 typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AP 18 primarily undergoes substitution reactions due to the presence of the chlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize AP 18.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce AP 18.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized forms of AP 18, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of AP 18, such as alcohols.
Comparison with Similar Compounds
Similar Compounds
HC-030031: Another selective TRPA1 inhibitor with similar applications in pain and inflammation research.
A-967079: A potent TRPA1 antagonist used in studies related to sensory perception and pain.
JT010: A TRPA1 channel blocker with applications in understanding the molecular mechanisms of pain.
Uniqueness of AP 18
AP 18 is unique due to its high selectivity and potency as a TRPA1 inhibitor. Unlike some other TRPA1 inhibitors, AP 18 does not significantly affect other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 . This selectivity makes AP 18 a valuable tool for studying the specific functions of TRPA1 without off-target effects .
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJEUOFLVQMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




